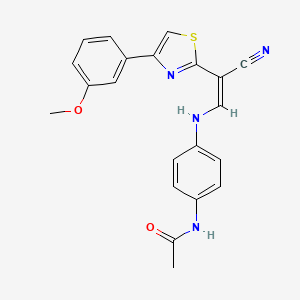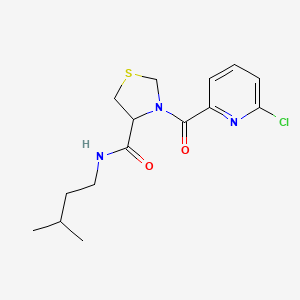
3-(6-Chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as an immunosuppressive drug for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, further research has revealed its potential in other areas of medicine, including oncology and transplantation.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has shown the utility of related chemical frameworks in the synthesis of complex heterocyclic structures, which are foundational in the development of pharmaceuticals and materials. For instance, studies have detailed the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines through reactions involving similar structural precursors. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Materials Science
In the realm of materials science, derivatives of pyridine and similar compounds have been used to synthesize new polyamides with promising thermal properties and solubility profiles. Such materials are of interest for applications in high-performance plastics and fibers, showcasing the versatility of pyridine derivatives in materials engineering (K. Faghihi, Zohreh Mozaffari, 2008).
Antimicrobial Activities
A significant area of research is the exploration of antimicrobial properties associated with thiazolidine and pyridine derivatives. Studies have synthesized and tested various derivatives for their efficacy against a range of bacterial and fungal pathogens. For example, some synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown good inhibitory activity against several cell lines, indicating their potential as lead compounds for the development of new antibiotics (A. Atta, E. Abdel‐Latif, 2021).
Propriétés
IUPAC Name |
3-(6-chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10(2)6-7-17-14(20)12-8-22-9-19(12)15(21)11-4-3-5-13(16)18-11/h3-5,10,12H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZADAUBMFZKTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CSCN1C(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


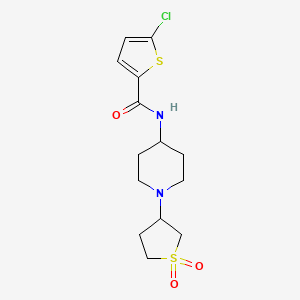
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)


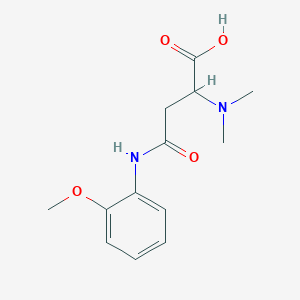

![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)
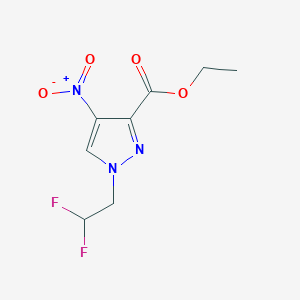
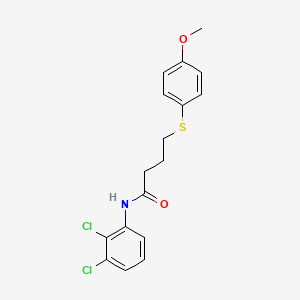
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)

